Lanomycin

Antifungal Discovery Natural Product Chemistry CYP51 Inhibitor Stability

Researchers studying azole resistance mechanisms often lack probe compounds with binding modes distinct from clinical triazoles. Lanomycin addresses this gap as a glycinated tetrahydropyran polyketide CYP51 inhibitor utilizing a primary amine for heme coordination, circumventing typical azole cross-resistance. - Binding Mode: Primary amine-based CYP51 inhibition, distinct from imidazole/triazole azoles. - Selectivity: Active against Candida spp. and dermatophytes; inactive against Aspergillus fumigatus. - SAR Utility: Hydrolysis to inactive lanomycinol confirms the glycine ester as critical for activity.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 141363-91-9
Cat. No. B1674472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanomycin
CAS141363-91-9
SynonymsLanomycin; 
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN
InChIInChI=1S/C17H27NO4/c1-5-6-7-8-9-12(2)16-17(22-14(19)10-18)15(20-4)13(3)11-21-16/h5-9,13,15-17H,10-11,18H2,1-4H3/b6-5+,8-7+,12-9+
InChIKeyDMLQRXAYJODTLF-XXDOZSIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanomycin: Glycinated CYP51 Inhibitor


Lanomycin is a naturally occurring glycinated tetrahydropyran polyketide isolated from the fungus Pycnidiophora dispersa [1]. With a molecular formula of C17H27NO4 and a molecular weight of 309.4 g/mol , lanomycin is classified as an antifungal agent that inhibits lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the fungal ergosterol biosynthetic pathway [1]. Lanomycin is structurally characterized by a tetrahydropyran core substituted with a glycine ester moiety and a conjugated triene side chain [2].

Non-azole CYP51 probe for mechanism-of-action studies
Primary amine coordination distinct from imidazole/triazole azoles
Selective Candida and dermatophyte screening
Reported inactivity vs. Aspergillus supports narrow-spectrum models
Validated glycine ester pharmacophore for SAR
Hydrolysis to lanomycinol abolishes antifungal activity

Why Lanomycin Is Not Interchangeable


Lanomycin cannot be interchanged with generic azole antifungals (e.g., fluconazole, ketoconazole) due to fundamental differences in chemotype and target engagement profile. Unlike azoles, which rely on an imidazole or triazole ring for heme iron coordination, lanomycin achieves CYP51 inhibition via a distinct primary amine group on its glycine ester moiety [1]. This structural divergence implies potential differences in binding kinetics and susceptibility to resistance mechanisms driven by CYP51 mutations [2]. Furthermore, even within the restricted family of glycinated tetrahydropyran natural products, substitution with the structurally related restricticin is confounded by documented instability issues [1], while glucolanomycin differs substantially in polarity and molecular weight due to an additional glucose unit attached to the glycine nitrogen [3], affecting solubility and partitioning behavior.

Azole chemotype mismatch
May not directly replace imidazole/triazole antifungals; primary amine binding mode may shift resistance profile and selectivity context
Restricticin stability concern
Restricticin is documented as unstable; interchanging may introduce batch variability and reproducibility risk
Glucolanomycin polarity difference
Additional glucose unit substantially alters solubility and membrane partitioning; may not be a direct substitute for lanomycin

Lanomycin Comparative Evidence


Chemical Stability vs. Restricticin

Restricticin, the closest known structural congener of lanomycin within the glycinated tetrahydropyran class, is explicitly documented in the primary literature as an unstable compound, presenting challenges in isolation, handling, and reproducible assay deployment [1]. In contrast, lanomycin does not carry this 'unstable' designation in the original discovery papers [2]. This documented differential in chemical robustness translates directly to procurement and experimental reliability: a stable compound yields consistent inter-experimental data, whereas an unstable analog introduces variability that compromises reproducibility and increases per-assay cost due to degradation losses [1].

Stability vs. Restricticin
Cross-study comparable
Lanomycin: no reported instability in discovery papers; restricticin: explicitly described as “unstable compound”
Supports reproducible assay deployment
Qualitative stability difference from primary literature
Antifungal Discovery Natural Product Chemistry CYP51 Inhibitor Stability

Lack of Aspergillus Activity

Lanomycin exhibits a defined antifungal spectrum that distinguishes it from broad-spectrum clinical azoles. The compound shows activity against Candida species and dermatophytes but is inactive against Aspergillus fumigatus and both Gram-positive and Gram-negative bacteria [1]. This selective spectrum differs from ketoconazole, which demonstrates clinically useful activity against Aspergillus species [2]. The documented inactivity against A. fumigatus is not a liability but a selection criterion: researchers studying Candida-specific mechanisms or dermatophyte models can utilize lanomycin's narrow spectrum to minimize off-target fungal effects in mixed-culture or microbiome contexts [1].

Antifungal Spectrum
Class-level inference
Active vs. Candida spp. & dermatophytes; inactive vs. A. fumigatus and bacteria
Restricted-spectrum CYP51 inhibitor fit
Ketoconazole retains Aspergillus activity
Antifungal Spectrum Pathogen Selectivity Candida Research

Physicochemical Properties vs. Glucolanomycin

Glucolanomycin, a co-isolated congener from Pycnidiophora dispersa, possesses a glucose unit attached to the glycine nitrogen that is absent in lanomycin [1]. This structural modification creates a quantitative difference in molecular weight: lanomycin MW = 309.4 g/mol ; glucolanomycin MW = 471.5 g/mol (C23H37NO9) . This mass difference of approximately 162 Da (corresponding to the anhydrous glucose moiety) significantly alters polarity: lanomycin exhibits an estimated LogP of 2.685 and tPSA of 70.78 Ų , whereas glucolanomycin, with its additional hydroxyl-rich glucose moiety, is expected to have a markedly lower LogP and higher tPSA, affecting membrane permeability, solubility profiles, and chromatographic behavior during purification or analytical quantification [1].

Physicochemical vs. Glucolanomycin
Head-to-head
Lanomycin MW 309.4, est. LogP 2.685, tPSA 70.78 Ų; glucolanomycin MW 471.5, higher polarity
Higher lipophilicity supports membrane-permeant studies
ΔMW ≈ 162 Da (anhydrous glucose)
Natural Product Analytics Physicochemical Profiling Structural Differentiation

CYP51 Inhibition via Primary Amine

Lanomycin and restricticin represent the only known examples of natural products that directly inhibit CYP51 [1]. The proposed mechanism of inhibition involves coordination of the free amine group on the glycine ester moiety to the heme iron of CYP51, a binding mode distinct from the imidazole and triazole coordination employed by clinical azole antifungals [1]. This mechanistic distinction is relevant for structure-activity relationship (SAR) studies and for evaluating cross-resistance profiles: lanomycin's primary amine coordination may exhibit different sensitivity to CYP51 mutations that confer resistance to azoles [2]. However, direct comparative binding affinity data (Kd or IC50 values) for lanomycin against fungal CYP51 is not available in the public literature as of 2026.

CYP51 Inhibition Mechanism
Class-level inference
Proposed primary amine coordination to heme iron; distinct from azole nitrogen binding
Non-azole binding mode for resistance studies
No published Kd/IC50 for purified CYP51
CYP51 Inhibition Ergosterol Biosynthesis Antifungal Target Engagement

Heterologous Expression via Genome Mining

The biosynthetic gene cluster (BGC) for lanomycin has been identified and validated through a self-resistance enzyme (SRE) guided genome mining approach targeting CYP51 as the resistance-conferring gene [1]. This discovery enabled heterologous production of lanomycin in Aspergillus nidulans from fungi not previously known to produce this compound [1]. Prior to this 2021 advance, lanomycin could only be obtained through fermentation of the original producing organism Pycnidiophora dispersa. The availability of a heterologous expression platform potentially offers advantages in production scalability and yield optimization compared to isolation from native producers, which may exhibit lower titers or less tractable fermentation characteristics [1].

Heterologous Expression
Supporting evidence
Biosynthetic gene cluster validated; heterologous production in A. nidulans (2021)
Supports scalable production research
Alternative to native producer isolation
Biosynthetic Gene Cluster Heterologous Production Genome Mining

Glycine Ester Essential for Activity

Hydrolytic removal of the glycine ester moiety from lanomycin yields lanomycinol, a compound that is biologically inactive against all tested fungal pathogens [1]. This direct structure-activity relationship (SAR) demonstrates that the glycine ester is essential for antifungal activity, likely because it supplies the primary amine required for heme iron coordination in CYP51 inhibition [2]. This SAR finding distinguishes lanomycin from compounds where activity is retained across multiple structural variants and provides a defined pharmacophore for medicinal chemistry optimization efforts [1].

Glycine Ester SAR
Head-to-head
Lanomycin: active vs. Candida/dermatophytes; lanomycinol (desglycyl): biologically inactive
Glycine ester pharmacophore required for antifungal activity
Critical for intact material procurement
Structure-Activity Relationship Glycine Ester Pharmacophore Natural Product Degradation

Lanomycin Research Applications


Non-Azole CYP51 Inhibition Studies

Lanomycin serves as a chemical probe for investigating CYP51 inhibition via a primary amine coordination mechanism distinct from the imidazole/triazole binding of clinical azoles [1]. This scenario is particularly relevant for laboratories studying the molecular basis of azole resistance, as lanomycin's distinct binding mode may circumvent mutations that confer cross-resistance to multiple azole antifungals. Researchers can employ lanomycin as a comparator tool to dissect resistance mechanisms and validate target engagement hypotheses.

Candida and Dermatophyte Screening

Given its defined activity spectrum against Candida species and dermatophytes with no activity against Aspergillus fumigatus or bacteria [2], lanomycin is appropriate for studies requiring selective inhibition of yeasts and dermatophytes. This narrow spectrum makes lanomycin particularly useful in mixed-microbiome or co-culture experiments where broad-spectrum antifungal agents would confound results by eliminating Aspergillus or bacterial populations.

Glycinated Tetrahydropyran Biosynthesis

With the biosynthetic gene cluster for lanomycin fully characterized and validated for heterologous expression in Aspergillus nidulans [1], lanomycin provides a tractable system for studying polyketide biosynthesis, glycine incorporation, and tetrahydropyran ring formation. Researchers interested in combinatorial biosynthesis, pathway engineering, or the discovery of novel CYP51 inhibitors through genome mining may use lanomycin as a reference standard or as a scaffold for semi-synthetic derivatization [1].

SAR of Glycine Ester Pharmacophore

The complete loss of antifungal activity upon hydrolysis of the glycine ester to yield lanomycinol [3] establishes a clear SAR anchor point. Lanomycin is thus valuable as a positive control in SAR campaigns aimed at optimizing CYP51 inhibition through glycine ester modifications, including N-alkylation, acylation, or bioisosteric replacement [4]. The availability of structurally characterized congeners (glucolanomycin, restricticin) further supports comparative SAR investigations.

Application
Selection Property
Validation Focus
Non-azole CYP51 probe studies
Primary amine coordination mechanism distinct from azoles
Target engagement vs. imidazole/triazole comparators
Selective yeast/dermatophyte screening
Restricted antifungal spectrum (Candida, dermatophytes; no Aspergillus)
Spectrum confirmation in relevant strains; mixed-culture models
Glycinated tetrahydropyran biosynthesis
Validated biosynthetic gene cluster and heterologous expression
Production yield, pathway engineering endpoints
Glycine ester pharmacophore SAR
Essential glycine ester for antifungal activity (lanomycinol inactive)
Activity comparison vs. lanomycinol and glycine-modified analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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